molecular formula C17H11Cl2NO B1420649 8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-51-3

8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420649
M. Wt: 316.2 g/mol
InChI Key: MLPJSRSUODDGQY-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H11Cl2NO. It has a molecular weight of 316.19 . The IUPAC name for this compound is 8-chloro-2-(4-methylphenyl)-4-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is 1S/C17H12ClNO2/c1-10-5-7-11(8-6-10)15-9-13(17(20)21)12-3-2-4-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Copolymers with Antimicrobial Activity : 4-Chloro-3-methyl phenyl methacrylate (CMPM) and 8-quinolinyl methacrylate (8-QMA) were synthesized, and their copolymers showed antimicrobial activity against bacteria, fungi, and yeast. The process involved free-radical polymerization, and the copolymers' thermal stability was evaluated with thermogravimetric analysis (Patel, Patel, Ray, & Patel, 2005).

Chemical Reactivity and Interactions

  • Study on Ligand Substitution Reactions in Platinum(II) Complexes : Investigated how the introduction of the quinoline moiety affects the reactivity of platinum(II) complexes. This study helps understand the electronic and π-conjugation roles of quinoline in these reactions (Kinunda & Jaganyi, 2014).

Crystal and Molecular Structure Analysis

  • Structure Analysis of Quinoline Complexes : The molecular structure of aqua(benzo[h]quinoline)[2-(dimethylaminomethyl)phenyl-N]palladium(II) perchlorate was determined, offering insights into the nature of Pd⋯H–C interactions in quinoline complexes (Deeming, Rothwell, Hursthouse, & New, 1978).

Chemical Synthesis and Analysis

  • Synthesis of Quinolin-8-ol Derivative : Describes the synthesis and structural determination of 2-[(4-chloro-phenylamino)-methyl]-quinolin-8-ol, contributing to the understanding of quinoline derivatives (Shangguan Peng-cheng, 2011).

Molecular Transformations

  • Transformations of 1-Benzazepines with Phosphoryl Chloride : Examines the novel ring transformations in the reactions of 1-benzazepines with phosphoryl chloride, contributing to the knowledge of quinoline-related compounds (Stringer et al., 1985).

Chemical Reactions and Structural Studies

  • Reactions between Arylhydrazinium Chlorides and Quinoline Derivatives : Studied the formation of hydrazone and pyrazolo[3,4-b]quinoline derivatives, significant for their antimicrobial and antiviral activities (Kumara et al., 2016).

NMR Spectroscopic Studies

  • NMR Studies on the Action of Ammonium Chloride to Chloroquine : Probed the interactions of ammonium chloride with chloroquine, a quinoline derivative, using proton and carbon-13 NMR spectroscopy (Kosugi, Yamura, & Furuya, 1990).

properties

IUPAC Name

8-chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c1-10-5-7-11(8-6-10)15-9-13(17(19)21)12-3-2-4-14(18)16(12)20-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPJSRSUODDGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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